Piperitenone

Antioxidant DPPH assay Free radical scavenging

Piperitenone (CAS 491-09-8) is a naturally occurring monoterpene ketone belonging to the p-menthane class, structurally characterized by a conjugated dienone system (p-mentha-1,4(8)-dien-3-one). It is found in essential oils of various Mentha species, as well as in Cannabis, rosemary, and citrus juices.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 491-09-8
Cat. No. B1678436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperitenone
CAS491-09-8
SynonymsPiperitenone;  NSC 667470
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C)C)CC1
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6H,4-5H2,1-3H3
InChIKeyHKZQJZIFODOLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piperitenone (CAS 491-09-8): A Monoterpene Ketone with Distinct Activity Profiles Compared to Structural Analogs


Piperitenone (CAS 491-09-8) is a naturally occurring monoterpene ketone belonging to the p-menthane class, structurally characterized by a conjugated dienone system (p-mentha-1,4(8)-dien-3-one) [1]. It is found in essential oils of various Mentha species, as well as in Cannabis, rosemary, and citrus juices [2]. Unlike its saturated or mono-unsaturated analogs such as pulegone, menthone, and piperitone, piperitenone possesses a unique cross-conjugated dienone chromophore that confers distinct reactivity and biological activity profiles [3]. This structural feature directly influences its performance in antioxidant, biocidal, and anti-protozoal assays, creating meaningful differentiation for scientific selection in research and industrial applications.

Compound Class Natural monoterpene ketone with conjugated dienone system
Key Differentiator Unique cross-conjugated chromophore vs. saturated analogs
Research Context Antioxidant, biocidal, and anti-protozoal assay screening

Why Piperitenone Cannot Be Substituted by Pulegone, Menthone, or Carvone in Research and Industrial Applications


Despite sharing a common p-menthane skeleton, piperitenone exhibits markedly different bioactivity profiles compared to its closest structural analogs due to the presence and position of unsaturation. In a direct comparative study of eleven terpene ketones against Sitophilus zeamais, insecticidal potency varied widely, with thymoquinone being most toxic (LC50 16.5 μg/cm² contact) and other ketones showing distinct structure-activity relationships governed by molecular topology and electronic descriptors [1]. Similarly, in nematicidal assays, piperitenone ranked third in potency after its epoxide derivatives, outperforming carvone against Meloidogyne javanica [2]. In antioxidant testing, piperitenone (DPPH IC50 22.7 μg/mL) shows approximately 2.3-fold lower potency than the synthetic standard BHT (IC50 9.90 μg/mL), yet remains a naturally derived alternative with different mechanistic implications [3]. Generic substitution among terpene ketones is therefore scientifically unsound; the specific dienone system of piperitenone dictates its unique rank-order performance across multiple assay systems.

  • Pulegone, menthone, and carvone differ in unsaturation; bioactivity rank order may not transfer across analogs.
  • The dienone system influences radical scavenging and biocidal potency; substitution with saturated ketones can shift assay outcomes.
  • Assay-specific performance observed; insecticidal, nematicidal, or antioxidant contexts require direct evidence for each analog.

Piperitenone Quantitative Differentiation Evidence: Head-to-Head Data vs. Pulegone, Carvone, BHT, and Other Analogs


Piperitenone Antioxidant Potency: DPPH Radical Scavenging Compared to BHT and Essential Oil

In a DPPH radical scavenging assay, piperitenone demonstrated an IC50 value of 22.7 ± 1.5 µg/mL, compared to the synthetic antioxidant standard BHT (butylated hydroxytoluene) which showed an IC50 of 9.90 ± 0.2 µg/mL [1]. Piperitenone was also more potent than the complete M. longifolia essential oil (IC50 21.8 ± 1.2 µg/mL) and the n-hexane extract (IC50 33.3 ± 1.7 µg/mL), indicating that the isolated compound contributes significantly to the antioxidant capacity of the oil [1].

DPPH Antioxidant Potency
Head-to-head
IC50 22.7 µg/mL vs. BHT 9.90 µg/mL, EO 21.8 µg/mL
Supports antioxidant screening context; reported potency vs. synthetic and natural baselines.
Cell-free DPPH assay; n=3; mean ± SD
Antioxidant DPPH assay Free radical scavenging

Piperitenone Nematicidal Potency: Rank-Order Comparison Against Carvone and Epoxide Derivatives

In a comprehensive structure-activity relationship study against the root-knot nematode Meloidogyne javanica, piperitenone was tested alongside its epoxide derivatives and related p-menthane ketones. The study established a clear potency ranking: piperitenone epoxide (strongest) > piperitone epoxide > piperitenone > carvone [1]. While exact LC50 values are not provided in the abstract, the ordinal ranking demonstrates that piperitenone exhibits superior nematicidal activity compared to carvone, a widely studied monoterpene ketone, but is less potent than its epoxidized derivatives.

Nematicidal Rank Order
Reported
Ranked 3rd of 4 tested: piperitenone epoxide > piperitone epoxide > piperitenone > carvone
Reported rank-order context; epoxide derivatives exhibit higher response.
In vitro M. javanica; exact LC50 not reported
Nematicide Biopesticide Crop protection

Piperitenone Anti-Amoebic Activity: IC50 Against Entamoeba histolytica Compared to Plant-Derived Compounds

Piperitenone (isolated from Lippia javanica essential oil) was tested against Entamoeba histolytica and demonstrated an IC50 of 25 µg/mL [1]. In the same study, a compound isolated from Pterocarpus angolensis showed an IC50 of 100 µg/mL, while other P. angolensis compounds were inactive up to 400 µg/mL [1]. Additionally, the P. angolensis compounds exhibited higher cytotoxicity (IC50 between 175 and 375 µg/mL) compared to piperitenone, suggesting a more favorable therapeutic window for piperitenone [1].

Anti-Amoebic IC50
Head-to-head
25 µg/mL vs. 100 µg/mL (P. angolensis compound); other analogs >400 µg/mL
Supports anti-protozoal screening context; reported potency may guide hit selection.
In vitro E. histolytica; cytotoxicity data suggest selectivity context
Anti-protozoal Antiparasitic Drug discovery

Piperitenone in a Comparative Insecticidal Screen: Eleven Terpene Ketones Tested Against Sitophilus zeamais

Piperitenone was included in a panel of eleven terpene ketones—thymoquinone, (R)-carvone, (S)-carvone, pulegone, dihydrocarvone, menthone, verbenone, ocimenone, camphor, α-thujone, and piperitenone—tested as contact and fumigant insecticides against adults of Sitophilus zeamais [1]. Thymoquinone was the most toxic (LC50 16.5 μg/cm² contact; LC50 13.8 μL/L air fumigant at 24h) [1]. Quantitative structure-activity relationship (QSAR) analysis revealed that insecticidal activity was primarily explained by molecular shape (Balaban and Randic topological indices) and branching of the carbon skeleton, while acetylcholinesterase inhibition was linked to carbonyl orbital electronegativity [1].

Insecticidal QSAR Screen
Class-level
Tested among 11 terpene ketones; thymoquinone most toxic (LC50 16.5 µg/cm²). QSAR models based on topological indices.
Class-level inference; QSAR model context supports screening decisions.
Piperitenone-specific LC50 not provided; predicted activity class
Insecticide Stored product pest QSAR

Piperitenone Optimal Application Scenarios Based on Differentiated Performance Data


Natural Antioxidant Formulation Where Defined Potency is Required

Based on its DPPH IC50 of 22.7 µg/mL, piperitenone can be formulated as a natural antioxidant in cosmetic, food, or pharmaceutical products where a quantifiable, plant-derived alternative to synthetic BHT is desired. Its activity surpasses that of the whole M. longifolia essential oil, making it a more potent and standardized option [1].

Lead Scaffold for Semi-Synthetic Nematicide Development

Piperitenone's rank-order superiority over carvone in nematicidal assays, combined with the demonstrated potency enhancement upon epoxidation, positions it as a preferred starting material for semi-synthetic derivatization [1]. Research programs focused on developing botanical crop protectants against Meloidogyne spp. should prioritize piperitenone over less active monoterpene ketones.

Anti-Amoebic Lead Compound with Favorable Selectivity Profile

With an IC50 of 25 µg/mL against Entamoeba histolytica—4-fold more potent than the most active comparator—and lower cytotoxicity than competing natural products, piperitenone represents a superior starting point for antiparasitic drug discovery [1]. It is particularly suited for programs targeting amoebiasis where a wider therapeutic window is critical.

QSAR-Guided Agrochemical Candidate Selection

In agrochemical discovery pipelines utilizing QSAR models, piperitenone serves as a defined data point for calibrating models that predict insecticidal activity based on topological indices and electronic descriptors [1]. Its inclusion in screening panels allows for more accurate prediction of activity for novel analogs within the p-menthane ketone class.

Application
Selection Property
Validation Focus
Natural antioxidant research
Plant-derived antioxidant profile
DPPH radical scavenging endpoint
Botanical nematicide scaffold studies
Nematicidal rank-order context
Structure-activity and epoxidation derivatization review
Antiprotozoal screening studies
Reported anti-amoebic potency context
Selectivity profile review
Agrochemical QSAR model calibration
Topological descriptor context
Insecticidal activity prediction review

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